molecular formula C17H13BrN4O5 B465730 N'-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE

N'-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE

Cat. No.: B465730
M. Wt: 433.2g/mol
InChI Key: WXJNKCDRBDCRHZ-UHFFFAOYSA-N
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Description

N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles through a reductive C(sp2)–H amination reaction

Chemical Reactions Analysis

N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its antiviral or anticancer effects .

Comparison with Similar Compounds

N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE can be compared with other indole derivatives such as:

The uniqueness of N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H13BrN4O5

Molecular Weight

433.2g/mol

IUPAC Name

N-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C17H13BrN4O5/c1-9-6-10-12(7-11(9)18)19-17(24)16(10)21-20-15(23)8-27-14-5-3-2-4-13(14)22(25)26/h2-7,19,24H,8H2,1H3

InChI Key

WXJNKCDRBDCRHZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)COC3=CC=CC=C3[N+](=O)[O-])O

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)COC3=CC=CC=C3[N+](=O)[O-])O

Origin of Product

United States

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